molecular formula C11H12INO2 B8174981 N-Cyclopropyl-2-iodo-4-methoxybenzamide

N-Cyclopropyl-2-iodo-4-methoxybenzamide

Cat. No.: B8174981
M. Wt: 317.12 g/mol
InChI Key: IVYNZQIUQUELEZ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-iodo-4-methoxybenzamide is an organic compound with the molecular formula C11H12INO2 It is characterized by the presence of a cyclopropyl group, an iodine atom, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-iodo-4-methoxybenzamide typically involves the iodination of a methoxybenzamide precursor followed by the introduction of a cyclopropyl group. One common method includes:

    Iodination: The methoxybenzamide is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the benzene ring.

    Cyclopropylation: The iodinated intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-iodo-4-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while coupling with phenylboronic acid in a Suzuki reaction would yield a biaryl compound.

Scientific Research Applications

N-Cyclopropyl-2-iodo-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-iodo-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and iodine atom play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The methoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-4-iodo-3-methoxybenzamide
  • N-Cyclopropyl-2-iodo-5-methoxybenzamide

Uniqueness

N-Cyclopropyl-2-iodo-4-methoxybenzamide is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

N-cyclopropyl-2-iodo-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c1-15-8-4-5-9(10(12)6-8)11(14)13-7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYNZQIUQUELEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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